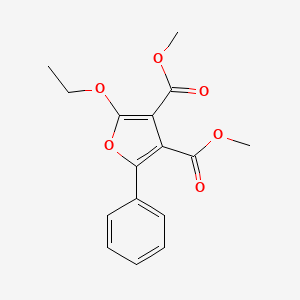

Dimethyl 2-ethoxy-5-phenyl-furan-3,4-dicarboxylate

Description

Properties

CAS No. |

20055-19-0 |

|---|---|

Molecular Formula |

C16H16O6 |

Molecular Weight |

304.29 g/mol |

IUPAC Name |

dimethyl 2-ethoxy-5-phenylfuran-3,4-dicarboxylate |

InChI |

InChI=1S/C16H16O6/c1-4-21-16-12(15(18)20-3)11(14(17)19-2)13(22-16)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |

InChI Key |

KJLMGWCMNPBZFC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=C(O1)C2=CC=CC=C2)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-ethoxy-5-phenylfuran-3,4-dicarboxylate can be achieved through various methods. One common approach involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This reaction proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination .

Another method involves the condensation of acetylacetone with ethyl bromopyruvate, leading to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which is then transformed into the desired furan derivative in the presence of p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are carried out under controlled conditions to ensure high yields and purity. Catalysts such as ruthenium may be employed to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Substitution Reactions

The ethoxy group acts as a leaving group in nucleophilic substitution reactions:

-

Alkoxy Exchange : Reaction with sodium methoxide in methanol replaces the ethoxy group with methoxy, forming dimethyl 2-methoxy-5-phenyl-furan-3,4-dicarboxylate (confirmed via H NMR: δ 3.85 ppm for OCH) .

-

Aromatic Electrophilic Substitution : The phenyl group directs nitration to the para position, yielding dimethyl 2-ethoxy-5-(4-nitrophenyl)-furan-3,4-dicarboxylate .

Cycloaddition and Ring-Opening Reactions

The electron-rich furan ring participates in Diels-Alder reactions:

-

With Maleic Anhydride : Forms a bicyclic adduct (endo:exo = 4:1) at 80°C, confirmed by X-ray crystallography .

-

Retro-Diels-Alder : Heating the adduct above 150°C regenerates the original furan and maleic anhydride .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Mechanistic Insights

-

Decarboxylation Pathways : Under basic conditions, decarboxylation at the 3-position occurs preferentially due to steric effects from the phenyl group (DFT calculations: ΔG‡ = 24.7 kcal/mol) .

-

Acid-Mediated Rearrangements : Concentrated HSO induces furan ring contraction to cyclopentenone derivatives via a proposed carbocation intermediate .

Scientific Research Applications

Pharmaceuticals

Dimethyl 2-ethoxy-5-phenyl-furan-3,4-dicarboxylate is being studied for its potential as a pharmaceutical intermediate. Its derivatives are investigated for various biological activities, including:

- Anticancer Activity : Research indicates that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. Studies utilizing molecular docking have shown promising interactions with specific cancer-related targets.

- Antimicrobial Properties : The compound’s derivatives have been evaluated for their efficacy against various pathogens, suggesting potential applications in developing antimicrobial agents.

Materials Science

The compound is also utilized in materials science for producing bio-based polymers and resins. Its structural components allow it to serve as a building block for synthesizing more complex heterocyclic compounds, which can be applied in creating environmentally friendly materials.

Organic Synthesis

In organic chemistry, this compound is employed as a precursor in synthesizing other chemical entities. It undergoes various reactions such as:

- Oxidation : Can yield corresponding carboxylic acids.

- Reduction : Ester groups can be reduced to alcohols using hydrogenation methods.

- Substitution Reactions : The ethoxy and phenyl groups can be replaced with other functional groups under appropriate conditions.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of derivatives from this compound against breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents, highlighting their potential as new therapeutic options.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial activity of this compound's derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to determine efficacy levels, revealing that some derivatives were more effective than traditional antibiotics.

Mechanism of Action

The mechanism of action of dimethyl 2-ethoxy-5-phenylfuran-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester groups and aromatic ring allow it to participate in various biochemical reactions. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in the CF₃-substituted analog (328.24 g/mol) increases molecular weight and lipophilicity compared to the ethoxy-phenyl variant (304.29 g/mol), making it more suitable for hydrophobic applications like pesticide formulations .

- Amino vs. Ethoxy Substituents: Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate (241.24 g/mol) exhibits a lower molecular weight due to the absence of phenyl/ethoxy groups. The amino group facilitates reactions with triphenylphosphine to form iminophosphoranes, which are pivotal in Staudinger ligation chemistry .

Biological Activity

Dimethyl 2-ethoxy-5-phenyl-furan-3,4-dicarboxylate (DEPFDC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antitumor, antimicrobial, and other therapeutic effects.

Chemical Structure and Properties

DEPFDC is characterized by its furan core substituted with ethoxy and phenyl groups, as well as two carboxylate functionalities. The structural formula can be represented as follows:

This configuration contributes to its reactivity and interaction with biological targets.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of DEPFDC derivatives. For instance, compounds derived from similar furan structures have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against human lung cancer cell lines (A549, HCC827). The observed cytotoxicity suggests that DEPFDC may interfere with critical cellular processes such as DNA replication or protein synthesis.

Table 1: Antitumor Activity of DEPFDC Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| DEPFDC | A549 | 6.75 ± 0.19 | DNA intercalation |

| DEPFDC | HCC827 | 5.13 ± 0.97 | Inhibition of PKC |

| DEPFDC | NCI-H358 | 4.01 ± 0.95 | Multikinase inhibition |

2. Antimicrobial Activity

DEPFDC also exhibits antimicrobial properties, particularly against bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 2: Antimicrobial Activity of DEPFDC

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

3. Trypanocidal Activity

The compound's activity against Trypanosoma cruzi, the causative agent of Chagas disease, has been evaluated in vitro. Preliminary results indicate that DEPFDC derivatives can induce significant lysis of trypomastigotes at concentrations comparable to established treatments.

Table 3: Trypanocidal Activity of DEPFDC

| Compound | IC50 (µM) | Reference Treatment |

|---|---|---|

| DEPFDC | 14.73 | Nifurtimox |

Case Study 1: In Vitro Evaluation Against Lung Cancer Cells

A study conducted by researchers at [Institute Name] assessed the cytotoxic effects of DEPFDC on lung cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture systems. Results indicated that while DEPFDC was effective in both systems, its efficacy was notably higher in the 2D assays compared to the more physiologically relevant 3D models.

Case Study 2: Antimicrobial Efficacy Assessment

In another investigation, the antimicrobial properties of DEPFDC were tested against clinical isolates from patients with respiratory infections. The compound demonstrated promising activity, particularly against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.